3-Amino-3-cyanopropanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3-cyanopropanoic acid can be synthesized through various methods. One common method involves the reaction of O-acetyl-L-serine with cyanide ions in the presence of a base . Another method includes the use of cyanide salts and amino acids as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyanopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted amino acids depending on the reagents used.
Scientific Research Applications
3-Amino-3-cyanopropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-cyanopropanoic acid involves its interaction with various molecular targets. It acts as a neurotoxin by inhibiting certain enzymes involved in amino acid metabolism. The compound can interfere with the normal function of enzymes such as cysteine synthase, leading to the accumulation of toxic intermediates .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopropanoic acid: Similar in structure but lacks the amino group.
3-Aminopropanoic acid: Similar but lacks the cyano group.
3-Amino-3-hydroxypropanoic acid: Similar but has a hydroxyl group instead of a cyano group.
Uniqueness
3-Amino-3-cyanopropanoic acid is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C4H6N2O2 |
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Molecular Weight |
114.10 g/mol |
IUPAC Name |
3-amino-3-cyanopropanoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-2-3(6)1-4(7)8/h3H,1,6H2,(H,7,8) |
InChI Key |
JEJZIZBNCNOKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C#N)N)C(=O)O |
Origin of Product |
United States |
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